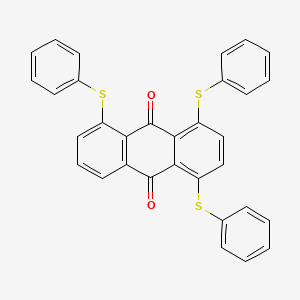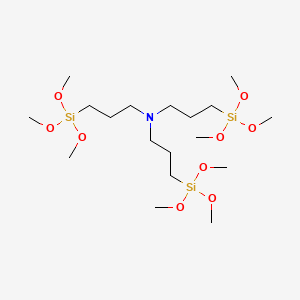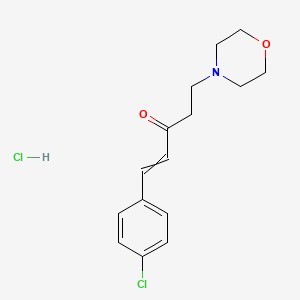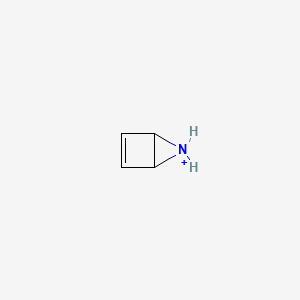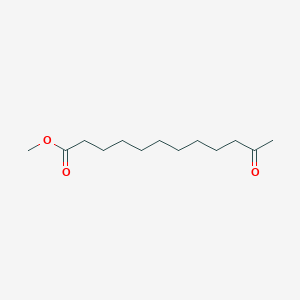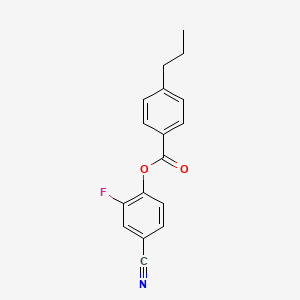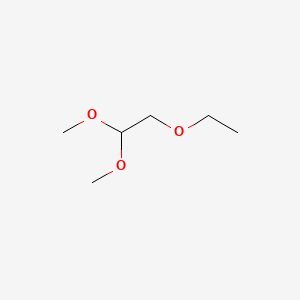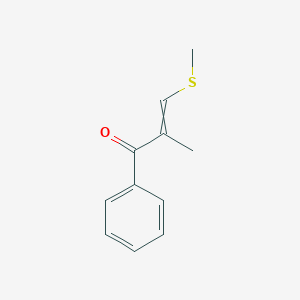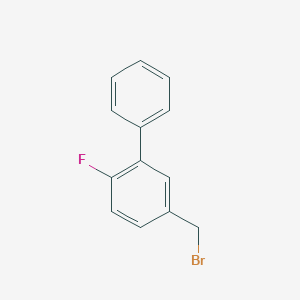![molecular formula C16H14HgO4 B14407811 Bis[4-(methoxycarbonyl)phenyl]mercury CAS No. 81248-46-6](/img/structure/B14407811.png)
Bis[4-(methoxycarbonyl)phenyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(methoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of two 4-(methoxycarbonyl)phenyl groups bonded to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 4-(methoxycarbonyl)phenylboronic acid with a mercury(II) salt, such as mercury(II) chloride. The reaction is carried out under mild conditions, often in the presence of a palladium catalyst, which facilitates the coupling of the boronic acid with the mercury salt. The reaction can be represented as follows:
2C8H7BO4+HgCl2→(C8H7CO2)2Hg+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.
化学反応の分析
Types of Reactions
Bis[4-(methoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and 4-(methoxycarbonyl)benzoic acid.
Reduction: Reduction reactions can convert the compound back to its constituent phenyl groups and elemental mercury.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Mercury(II) oxide and 4-(methoxycarbonyl)benzoic acid.
Reduction: Elemental mercury and 4-(methoxycarbonyl)phenyl groups.
Substitution: Various substituted phenylmercury compounds depending on the nucleophile used.
科学的研究の応用
Bis[4-(methoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Bis[4-(methoxycarbonyl)phenyl]mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Bis[4-(carboxy)phenyl]mercury: Similar structure but with carboxy groups instead of methoxycarbonyl groups.
Bis[4-(hydroxy)phenyl]mercury: Contains hydroxy groups instead of methoxycarbonyl groups.
Bis[4-(methyl)phenyl]mercury: Contains methyl groups instead of methoxycarbonyl groups.
Uniqueness
Bis[4-(methoxycarbonyl)phenyl]mercury is unique due to the presence of methoxycarbonyl groups, which can influence its reactivity and interactions with other molecules. This compound’s specific functional groups make it suitable for particular applications in synthesis and research that other similar compounds may not be able to achieve.
特性
CAS番号 |
81248-46-6 |
|---|---|
分子式 |
C16H14HgO4 |
分子量 |
470.87 g/mol |
IUPAC名 |
bis(4-methoxycarbonylphenyl)mercury |
InChI |
InChI=1S/2C8H7O2.Hg/c2*1-10-8(9)7-5-3-2-4-6-7;/h2*3-6H,1H3; |
InChIキー |
JJVOWLGRLSDPGD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
